molecular formula C21H31N3O2 B5654065 {(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol

{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol

Cat. No. B5654065
M. Wt: 357.5 g/mol
InChI Key: SBHWWBADQAVPDB-QZTJIDSGSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions to establish the desired scaffold while maintaining stereochemical integrity. For example, a related synthesis strategy involves the Ugi reaction followed by treatment with N-alkylpiperazines, leading to N-substituted pyrrolidine-2-one containing piperazine derivatives (Ghandi, Khodadadi, & Abbasi, 2016). Another approach involves catalytic hydrogenation and functional group transformation, yielding cis-substituted piperidines and pyrrolopiperidine derivatives, which highlights the intricacy and precision required in synthesizing such molecules (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Molecular Structure Analysis

The molecular structure of compounds containing elements such as pyrrolidine and piperazine is crucial for their potential applications. X-ray crystallography and NMR spectroscopy are commonly employed for structure elucidation, revealing intricate details like chair conformations and tetrahedral geometries around sulfur atoms (Girish et al., 2008). The structural analysis also extends to understanding the stereochemistry and conformational preferences, which are essential for the molecule's chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving compounds with this level of complexity can exhibit a range of reactivities and selectivities. For instance, molecules with piperazine and pyrrolidine rings have been shown to participate in autorecycling oxidation reactions under certain conditions, highlighting their potential as functional intermediates in synthetic chemistry (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting points, and crystal structure, are influenced by their molecular framework and functional groups. Detailed crystallographic studies can reveal the conformational dynamics and intermolecular interactions, such as hydrogen bonding patterns, that dictate these physical properties (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions (e.g., cycloadditions or ring-opening reactions), are central to understanding and utilizing these molecules in broader chemical contexts. Studies on the hydrolysis kinetics of structurally similar molecules underscore the importance of examining these properties under different conditions to predict behavior in complex reactions (Muszalska, 2004).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-22-9-11-23(12-10-22)13-17-14-24(15-18(17)16-25)20(26)21(7-8-21)19-5-3-2-4-6-19/h2-6,17-18,25H,7-16H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWWBADQAVPDB-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol

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